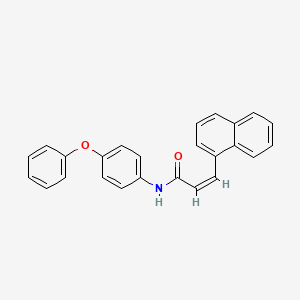

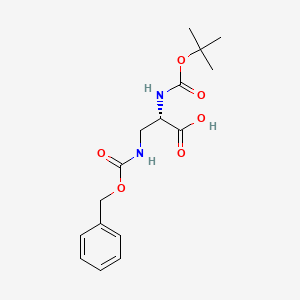

4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. For instance, cyanoacetohydrazide reacts with arylsulfonyl chloride in ethanol to afford the corresponding cyanoaceto-N-arylsulfonylhydrazides . This reaction is an example of how piperidine derivatives can be synthesized.Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with a piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry for the synthesis of various drugs .Physical And Chemical Properties Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . They are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications

Synthesis and Chemical Characterization

Research on sulfonamide derivatives, including compounds with piperidine nuclei, has demonstrated their synthesis and potential as bioactive molecules. Khalid et al. (2012) synthesized a series of N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives, showcasing the versatility of sulfonamides in creating compounds with potential biological activities. These derivatives were prepared through reactions involving amino piperidine and benzene sulfonyl chloride, highlighting a methodological approach to synthesizing complex sulfonamides (Khalid, 2012).

Biological Activities and Potential Therapeutic Applications

Sulfonamide derivatives have been extensively studied for their inhibitory activity against various enzymes and potential therapeutic applications:

Carbonic Anhydrase Inhibition : Alafeefy et al. (2015) investigated benzenesulfonamides incorporating different moieties as inhibitors of carbonic anhydrase isoforms. These compounds showed significant inhibitory activity, particularly against human carbonic anhydrase II, with potential implications for therapeutic interventions in conditions where carbonic anhydrase activity is a factor (Alafeefy et al., 2015).

Antibacterial and Antifungal Activities : Patel and Agravat (2007) synthesized pyridine derivatives with potential antibacterial and antifungal properties. This research underscores the broad spectrum of biological activities that sulfonamide derivatives can exhibit, contributing to the development of new antimicrobial agents (Patel & Agravat, 2007).

Inhibitory Effects on Phospholipase A2 : Oinuma et al. (1991) demonstrated the synthesis of sulfonamides as potent inhibitors of membrane-bound phospholipase A2, a key enzyme in inflammatory processes. These findings suggest a potential therapeutic application of sulfonamide derivatives in treating inflammatory diseases (Oinuma et al., 1991).

Mechanism of Action

Target of Action

The compound, also known as 4-acetyl-N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs . In particular, a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives, such as this compound, are known to interact with their targets (like alk and ros1) to inhibit their activity . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Given its potential role as an alk and ros1 inhibitor , it can be inferred that it may affect pathways related to these kinases. ALK and ROS1 are involved in several cellular processes, including cell growth and division, so their inhibition could affect these pathways.

Result of Action

As a potential alk and ros1 inhibitor , it could potentially inhibit the growth and division of cells, which could be beneficial in conditions where these processes are dysregulated, such as in certain types of cancer.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and potential future directions in this field.

properties

IUPAC Name |

4-acetyl-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-14(25)16-2-4-17(5-3-16)28(26,27)23-13-15-6-10-24(11-7-15)19-18(12-20)21-8-9-22-19/h2-5,8-9,15,23H,6-7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHUTUZXZGLSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

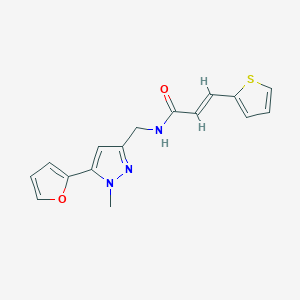

![3-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2904183.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2904184.png)

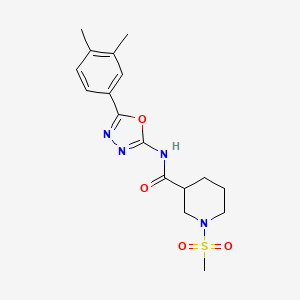

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2904185.png)

![(2Z)-6-bromo-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2904189.png)

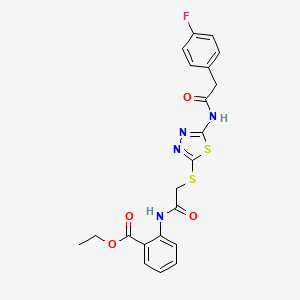

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2904193.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2904197.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)